![molecular formula C15H19N3O3 B7713358 N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7713358.png)
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPOP is a derivative of the oxadiazole family, which has been extensively studied for its biological activities. In
Mechanism of Action
The mechanism of action of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of enzymatic activity and the scavenging of reactive oxygen species. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to scavenge reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects:
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to have antioxidant activity by scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. Additionally, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the activity of enzymes involved in neurotransmitter metabolism, which may have implications for cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its potent anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various diseases. Additionally, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the activity of enzymes involved in neurotransmitter metabolism, which may have implications for cognitive function. However, one of the limitations of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential area of research is the development of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide-based fluorescent probes for biological imaging studies. Another area of research is the investigation of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, or N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide exhibits potent anti-inflammatory, antioxidant, and neuroprotective activities, and has been investigated for its potential use as a fluorescent probe in biological imaging studies. Further research is needed to fully understand the mechanism of action of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
Scientific Research Applications
N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit potent anti-inflammatory, antioxidant, and neuroprotective activities. N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, N-isopropyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential use as a fluorescent probe in biological imaging studies.
properties
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)16-13(19)7-8-14-17-15(18-21-14)11-5-4-6-12(9-11)20-3/h4-6,9-10H,7-8H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULXWPWIGQCKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide |
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